molecular formula C37H44N4O9S B7839019 Fmoc-d-agp(pbf,boc)-oh

Fmoc-d-agp(pbf,boc)-oh

Cat. No.: B7839019
M. Wt: 720.8 g/mol
InChI Key: HNYRMJDPHITGPB-GDLZYMKVSA-N
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Description

Fmoc-d-agp(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains several protective groups, including fluorenylmethyloxycarbonyl (Fmoc), pentamethylbenzyl (Pbf), and tert-butoxycarbonyl (Boc), which are used to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-agp(pbf,boc)-oh typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group.

    Pbf Protection: The guanidino group is protected using the Pbf group.

    Boc Protection: The side chain amino group is protected using the Boc group.

Industrial Production Methods: Industrial production of such compounds often involves automated peptide synthesizers, which can handle the repetitive steps of adding protective groups and coupling amino acids.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Removal of protective groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds between amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal, and strong acids for Pbf removal.

    Coupling: Carbodiimides like DCC or EDC, often in the presence of HOBt or HOAt.

Major Products:

    Deprotected Amino Acids: After removal of protective groups.

    Peptides: Formed by coupling reactions.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis (SPPS) to create peptides and proteins.

Biology:

  • Peptides synthesized using this compound can be used in biological assays and studies.

Medicine:

  • Potential use in drug development and therapeutic peptides.

Industry:

  • Used in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The compound itself does not have a direct mechanism of action but is used as a building block in peptide synthesis. The peptides synthesized using this compound can have various mechanisms of action depending on their sequence and structure.

Comparison with Similar Compounds

    Fmoc-d-arg(pbf)-oh: Similar but lacks the Boc group.

    Fmoc-d-lys(boc)-oh: Similar but with a different side chain protection.

Uniqueness:

  • The combination of protective groups in Fmoc-d-agp(pbf,boc)-oh allows for selective deprotection and coupling, making it versatile for complex peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N4O9S/c1-20-21(2)31(22(3)27-17-37(7,8)49-30(20)27)51(46,47)41-33(40-35(45)50-36(4,5)6)38-18-29(32(42)43)39-34(44)48-19-28-25-15-11-9-13-23(25)24-14-10-12-16-26(24)28/h9-16,28-29H,17-19H2,1-8H3,(H,39,44)(H,42,43)(H2,38,40,41,45)/t29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYRMJDPHITGPB-GDLZYMKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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